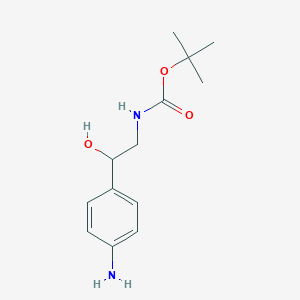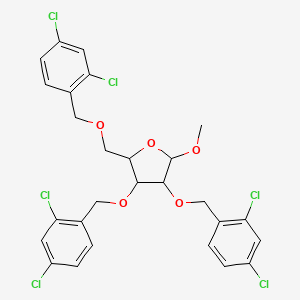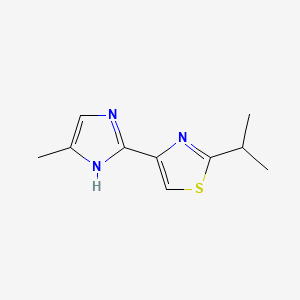
4-Bromo-N-hydroxy-1-naphthimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-hydroxy-1-naphthimidoyl Chloride is a chemical compound with the molecular formula C11H7BrClNO and a molecular weight of 284.54 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a naphthimidoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-N-hydroxy-1-naphthimidoyl Chloride involves several steps. One common method includes the reaction of 4-bromo-1-naphthaldehyde with hydroxylamine hydrochloride to form this compound . The reaction is typically carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the product is purified through recrystallization.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is commonly performed using the aforementioned method. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
4-Bromo-N-hydroxy-1-naphthimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into different naphthylamine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-N-hydroxy-1-naphthimidoyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-N-hydroxy-1-naphthimidoyl Chloride involves its interaction with molecular targets in biological systems. The compound can act as an oxidizing or dehydrogenating agent, similar to hydrogen peroxide and superoxide radicals . This activity is attributed to its redox properties, which can induce oxidative stress in cells, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
4-Bromo-N-hydroxy-1-naphthimidoyl Chloride can be compared with other naphthalene derivatives, such as:
2-Bromo-5-hydroxy-1,4-naphthoquinone: Known for its strong antimicrobial activity.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits potent antifungal properties.
These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the bromine atom in this compound makes it unique and influences its reactivity and applications.
Properties
Molecular Formula |
C11H7BrClNO |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
4-bromo-N-hydroxynaphthalene-1-carboximidoyl chloride |
InChI |
InChI=1S/C11H7BrClNO/c12-10-6-5-9(11(13)14-15)7-3-1-2-4-8(7)10/h1-6,15H |
InChI Key |
XJUMOIVTQKCUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B15333453.png)
![7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B15333454.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride](/img/structure/B15333461.png)

![2,7-Dibromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15333478.png)
![3-Bromo-6,7-dihydropyrazolo[1,5-A]pyridin-4(5H)-one](/img/structure/B15333482.png)

![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15333486.png)
![7-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15333493.png)
![2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid](/img/structure/B15333498.png)
